molecular formula C21H22N6O2 B5565703 3-methyl-7-(1-naphthylmethyl)-8-piperazin-1-yl-3,7-dihydro-1H-purine-2,6-dione

3-methyl-7-(1-naphthylmethyl)-8-piperazin-1-yl-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B5565703
M. Wt: 390.4 g/mol
InChI Key: FMRFOEJOCKHLKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-7-(1-naphthylmethyl)-8-piperazin-1-yl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound that belongs to the class of purine derivatives. It has attracted significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.

Scientific Research Applications

Piperazine Derivatives and Therapeutic Uses

Piperazine derivatives have been identified as significant for the rational design of drugs due to their presence in a variety of medications with diverse therapeutic uses. These compounds have been explored for their potential in treating conditions such as psychosis, allergies, angina, depression, cancer, viral infections, and inflammation. They are also considered for their role as cardio protectors, anti-inflammatory agents, and in medical imaging applications. The modification of the substitution pattern on the piperazine nucleus has been shown to have a substantial impact on the medicinal potential of the resultant molecules, suggesting a broad spectrum for future drug discovery and development (Rathi et al., 2016).

Anti-mycobacterial Activity

Significant attention has been given to piperazine derivatives for their anti-mycobacterial properties, especially against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the versatility of piperazine as a medicinally important scaffold and its importance in developing new, effective anti-mycobacterial agents (Girase et al., 2020).

Neurological and Mood Disorders

Piperazine derivatives, specifically Lurasidone, have demonstrated efficacy in treating psychotic and mood disorders. Lurasidone is a novel benzisothiazole antipsychotic drug with a distinctive pharmacodynamic profile, showing efficacy in short-term treatment of schizophrenia and acute bipolar depression. Its low risk of inducing metabolic side effects, compared to other antipsychotics, makes it a promising option for long-term management of these conditions (Pompili et al., 2018).

properties

IUPAC Name

3-methyl-7-(naphthalen-1-ylmethyl)-8-piperazin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O2/c1-25-18-17(19(28)24-21(25)29)27(20(23-18)26-11-9-22-10-12-26)13-15-7-4-6-14-5-2-3-8-16(14)15/h2-8,22H,9-13H2,1H3,(H,24,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMRFOEJOCKHLKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCNCC3)CC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-7-naphthalen-1-ylmethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione

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